molecular formula C9H9FO2 B1349306 Methyl 2-(3-fluorophenyl)acetate CAS No. 64123-77-9

Methyl 2-(3-fluorophenyl)acetate

Cat. No.: B1349306
CAS No.: 64123-77-9
M. Wt: 168.16 g/mol
InChI Key: OXYLCGRXCQARQV-UHFFFAOYSA-N
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Description

Methyl 2-(3-fluorophenyl)acetate (CAS 64123-77-9) is a fluorinated aromatic ester with the molecular formula C₉H₉FO₂ and a molecular weight of 168.16 g/mol . It is a high-purity reagent (≥99%) used in pharmaceutical synthesis and organic chemistry, often serving as an intermediate for bioactive molecules . The compound features a fluorine atom at the meta-position of the phenyl ring, influencing its electronic properties and reactivity.

Properties

IUPAC Name

methyl 2-(3-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-12-9(11)6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYLCGRXCQARQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370130
Record name methyl 2-(3-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64123-77-9
Record name methyl 2-(3-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-fluorophenylacetate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(3-fluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 3-fluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the purification of the final product is often achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-fluorophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

    Oxidation: 3-fluorophenylacetic acid.

    Reduction: 3-fluorophenylethanol.

    Substitution: Various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-fluorophenyl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(3-fluorophenyl)acetate is largely dependent on its chemical structure. The ester group can undergo hydrolysis to release the active 3-fluorophenylacetic acid, which can interact with various biological targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The exact molecular pathways involved vary depending on the specific application and target.

Comparison with Similar Compounds

Positional Isomers: Fluorine Substitution Effects

  • Methyl 2-fluorophenylacetate (CAS 57486-67-6):
    • Molecular Formula : C₉H₉FO₂ (same as target).
    • Key Difference : Fluorine at the ortho-position.
    • Impact : Altered steric and electronic effects may reduce ring reactivity in electrophilic substitutions compared to the meta-isomer. Pricing: ¥63,000/25g .

Substituent Modifications: Methyl and Halogen Additions

  • Methyl 2-(3-fluoro-4-methylphenyl)acetate (CAS 787585-29-9):

    • Molecular Formula : C₁₀H₁₁FO₂; MW : 182.19 g/mol .
    • Key Difference : Additional methyl group at the 4-position.
    • Impact : Increased lipophilicity (logP ~2.5 vs. ~1.9 for parent) enhances membrane permeability. Purity: 95%; price: $306–$1,065 depending on quantity .
  • Methyl 2-chloro-2-(3-fluorophenyl)acetate (CID 62224368):

    • Molecular Formula : C₉H₈ClFO₂; MW : 183.59 g/mol .
    • Key Difference : Chlorine substitution on the acetate chain.
    • Impact : Higher electrophilicity at the α-carbon, facilitating nucleophilic substitutions.

Functional Group Variations

  • Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate (CAS 1019554-28-9): Molecular Formula: C₁₀H₁₂FNO₂; MW: 197.21 g/mol . Key Difference: Aminoethyl group introduces basicity (pKa ~9–10). Application: Potential ligand or precursor for Schiff base synthesis.
  • Methyl 2-phenylacetoacetate (CAS 16648-44-5): Molecular Formula: C₁₁H₁₂O₃; MW: 192.2 g/mol . Key Difference: β-keto ester moiety enables keto-enol tautomerism. Application: Precursor for amphetamines, highlighting divergent reactivity compared to fluorinated analogs .

Extended Aromatic Systems

  • Methyl 2-(3'-fluoro-[1,1'-biphenyl]-4-yl)acetate :
    • Molecular Formula : C₁₅H₁₃FO₂; MW : 244.26 g/mol .
    • Key Difference : Biphenyl system extends conjugation.
    • Impact : Higher melting point and reduced solubility in polar solvents.

Physicochemical and Commercial Comparison

Compound (CAS) Molecular Formula MW (g/mol) Purity (%) Price (USD) Key Feature
Methyl 2-(3-fluorophenyl)acetate (64123-77-9) C₉H₉FO₂ 168.16 99 ~$200/5g Meta-fluorine
Methyl 2-fluorophenylacetate (57486-67-6) C₉H₉FO₂ 168.16 N/A ~$550/25g Ortho-fluorine
Methyl 2-(3-fluoro-4-methylphenyl)acetate (787585-29-9) C₁₀H₁₁FO₂ 182.19 95 $306–$1,065 4-Methyl substitution
Methyl 2-phenylacetoacetate (16648-44-5) C₁₁H₁₂O₃ 192.2 ≥98 N/A β-Keto ester

Biological Activity

Methyl 2-(3-fluorophenyl)acetate, a compound characterized by its unique structure comprising a methyl ester and a fluorinated phenyl group, has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and potential applications in various fields, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H11F O2 and a molecular weight of approximately 182.19 g/mol. The presence of the fluorine atom at the meta position on the phenyl ring significantly enhances the compound's lipophilicity, which facilitates its ability to cross biological membranes and interact with intracellular targets.

Synthesis

The synthesis of this compound typically involves the reaction of 3-fluorophenylacetic acid with methanol in the presence of an acid catalyst. The reaction can be summarized as follows:

3 Fluorophenylacetic Acid+MethanolAcid CatalystMethyl 2 3 fluorophenyl acetate+Water\text{3 Fluorophenylacetic Acid}+\text{Methanol}\xrightarrow{\text{Acid Catalyst}}\text{Methyl 2 3 fluorophenyl acetate}+\text{Water}

This synthetic route is essential for producing the compound for further biological evaluations.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes due to its lipophilic nature.

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory effects. Research indicates that this compound can inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This activity could be attributed to its ability to modulate signaling pathways involved in inflammation.

Neuroprotective Activity

In pharmacological studies, this compound has been evaluated for neuroprotective effects. It acts as a precursor in synthesizing compounds targeting neurological disorders, suggesting that it may help mitigate neurodegenerative processes through its interaction with neuronal nitric oxide synthase (nNOS) inhibitors .

The biological activity of this compound is largely dependent on its hydrolysis to form 3-fluorophenylacetic acid, which can interact with various biological targets. The fluorine atom enhances the compound’s interaction with enzymes and receptors due to increased electronegativity, leading to more effective binding.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryInhibits pro-inflammatory cytokines
NeuroprotectivePotential use in neurological disorder therapy

Detailed Study Outcomes

  • Antimicrobial Study : In vitro assays demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
  • Anti-inflammatory Research : A study revealed that treatment with this compound reduced levels of TNF-alpha and IL-6 in cultured macrophages, indicating its potential as an anti-inflammatory agent.
  • Neuroprotection : In a neurodegenerative model using rat hippocampal neurons, administration of this compound resulted in a significant reduction in neuronal apoptosis compared to control groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(3-fluorophenyl)acetate
Reactant of Route 2
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Methyl 2-(3-fluorophenyl)acetate

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